molecular formula C14H16N4OS B2987672 N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide CAS No. 2415582-23-7

N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide

Cat. No.: B2987672
CAS No.: 2415582-23-7
M. Wt: 288.37
InChI Key: HXNWGFZLPLVQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide typically involves multiple steps, starting with the construction of the thienopyrimidine core This can be achieved through a cyclization reaction involving thiophene derivatives and appropriate amines under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: This compound has shown potential biological activities, such as antimicrobial and anticancer properties. Research is ongoing to explore its efficacy in treating various diseases.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: The compound's unique properties also make it useful in industrial applications, such as in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to its biological effects. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Thienopyrimidine derivatives

  • Azetidine derivatives

  • Cyclobutanecarboxamide derivatives

Uniqueness: N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties. Compared to other thienopyrimidine derivatives, its azetidine and cyclobutanecarboxamide moieties provide additional functionality and potential for diverse applications.

Properties

IUPAC Name

N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-14(9-2-1-3-9)17-10-6-18(7-10)13-12-11(4-5-20-12)15-8-16-13/h4-5,8-10H,1-3,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNWGFZLPLVQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.